molecular formula C22H17FN6OS B10890508 N'-[(E)-(3-fluorophenyl)methylidene]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3-fluorophenyl)methylidene]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B10890508
M. Wt: 432.5 g/mol
InChI Key: FTAMXGFCKLYOAI-AFUMVMLFSA-N
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Description

N’~1~-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their versatile applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with transition metals and their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE typically involves the condensation of an appropriate hydrazide with an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The specific reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated reactors and advanced purification techniques can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and catalyst, can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of substituted products with different functional groups.

Scientific Research Applications

N’~1~-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications, including:

    Chemistry: The compound is used in the synthesis of various coordination complexes with transition metals, which can be studied for their structural and catalytic properties.

    Medicine: The compound may exhibit pharmacological activities, such as enzyme inhibition or antimicrobial properties, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
  • N’~1~-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE

Uniqueness

N’~1~-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the triazole and pyridyl groups also contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H17FN6OS

Molecular Weight

432.5 g/mol

IUPAC Name

N-[(E)-(3-fluorophenyl)methylideneamino]-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H17FN6OS/c23-18-6-4-5-16(13-18)14-25-26-20(30)15-31-22-28-27-21(17-9-11-24-12-10-17)29(22)19-7-2-1-3-8-19/h1-14H,15H2,(H,26,30)/b25-14+

InChI Key

FTAMXGFCKLYOAI-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)F)C4=CC=NC=C4

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)F)C4=CC=NC=C4

Origin of Product

United States

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